(4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
Description
This compound is a synthetic arylpiperazine derivative featuring a pyridine core substituted with a tetrahydro-2H-pyran-4-yloxy group and a 3,4-dichlorophenyl-modified piperazine moiety. Its structure combines a methanone bridge linking the piperazine and pyridine rings, which confers unique physicochemical properties.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-[6-(oxan-4-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3/c22-18-3-2-16(13-19(18)23)25-7-9-26(10-8-25)21(27)15-1-4-20(24-14-15)29-17-5-11-28-12-6-17/h1-4,13-14,17H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGSNARXDSPLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable dichlorophenyl precursor, the piperazine ring can be formed through nucleophilic substitution reactions.
Pyridine Ring Functionalization: The pyridine ring can be functionalized with a tetrahydropyran group through etherification reactions.
Coupling Reactions: The final step involves coupling the piperazine and pyridine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone typically involves several key steps:
Formation of the Piperazine Ring:
- The piperazine ring is synthesized via nucleophilic substitution reactions starting from a suitable dichlorophenyl precursor.
Pyridine Ring Functionalization:
- The pyridine ring is functionalized with a tetrahydropyran group through etherification reactions.
Coupling Reactions:
- The final step involves coupling the piperazine and pyridine intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Receptor Binding:
- The compound may interact with various receptors, including dopamine receptors, which can influence neurological pathways and potentially treat conditions like schizophrenia and depression.
Enzyme Inhibition:
- It may inhibit specific enzymes, affecting metabolic pathways and offering therapeutic benefits in diseases related to enzyme dysregulation.
Signal Transduction Modulation:
- The compound could alter signal transduction pathways, impacting cellular responses and providing avenues for cancer treatment.
Case Studies
Several studies have explored the efficacy of (4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone in various applications:
Case Study 1: Antipsychotic Activity
A study demonstrated that derivatives of this compound showed significant binding affinity to dopamine D3 receptors. This suggests potential use as an antipsychotic agent, particularly in treating schizophrenia. The modifications to the piperazine structure enhanced receptor selectivity and reduced side effects associated with traditional antipsychotics .
Case Study 2: Anticancer Properties
Research indicated that the compound exhibited cytotoxic effects against various cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of (4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Receptors: The compound could bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It might inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Piperazine-Based Methanones
- Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): This analog replaces the pyridine ring with a thiophene group and substitutes the 3,4-dichlorophenyl with a 4-(trifluoromethyl)phenyl group. Thiophene’s aromaticity may alter π-π stacking interactions in target proteins .
- Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Features a butanone spacer and a pyrazole ring instead of pyridine. The extended alkyl chain could reduce steric hindrance but may decrease metabolic stability due to increased vulnerability to oxidative enzymes .
| Parameter | Target Compound | Compound 21 | Compound 5 |
|---|---|---|---|
| Aromatic Core | Pyridine | Thiophene | Pyrazole |
| Piperazine Substituent | 3,4-Dichlorophenyl | 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenyl |
| Key Functional Group | Tetrahydro-2H-pyran-4-yloxy | None | Butanone spacer |
| Predicted logP | ~3.5 (high lipophilicity) | ~3.8 | ~2.9 |
Comparison with Bioactive Methanone Derivatives
- 1173693-97-4 : A related compound with a tetrahydroimidazopyridine core and 3-(trifluoromethyl)phenyl-piperidine group. The imidazole ring may confer metal-binding capabilities, which are absent in the target compound. The trifluoromethyl group here may improve pharmacokinetic profiles but reduce solubility .
- 1179524-45-8: Incorporates a chloro-benzenesulfonyl group and pyrrolidine-methanone bridge.
Research Findings and Implications
- Metabolic Stability : The pyran-oxy group may reduce first-pass metabolism via cytochrome P450 enzymes compared to compounds with alkyl chains (e.g., Compound 5), as observed in similar oxygenated heterocycles .
Biological Activity
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis. A study demonstrated that piperazine derivatives could significantly reduce the viability of cancer cells at low micromolar concentrations, suggesting a potential therapeutic application in oncology .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing piperazine rings often act as enzyme inhibitors. For example, the inhibition of tyrosinase activity has been linked to the structural characteristics of piperazine derivatives, impacting melanin biosynthesis and potentially offering therapeutic avenues for skin disorders .
- Antioxidant Properties : Some studies have reported that related compounds exhibit antioxidant activities, which can protect cells from oxidative stress—a contributing factor in cancer progression. This antioxidant effect is crucial for maintaining cellular health and preventing tumorigenesis .
- Cell Cycle Arrest : Certain piperazine derivatives have been found to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates. This effect is particularly important in developing chemotherapeutic agents that target rapidly dividing cells .
Case Studies
- Study on Antiproliferative Effects : A comparative analysis was conducted on several piperazine derivatives, including those structurally similar to the compound . Results indicated that compounds with electron-withdrawing groups (like chlorine) on the phenyl ring exhibited enhanced antiproliferative activity against various cancer cell lines such as HT-29 and Jurkat cells .
- In Vitro Evaluations : In vitro assays demonstrated that the compound could inhibit cell viability at concentrations as low as 10 μM without significant cytotoxicity. This finding aligns with the observed effects of other piperazine derivatives, suggesting a favorable safety profile for further development .
Biological Activity Summary
Comparative Analysis of Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
